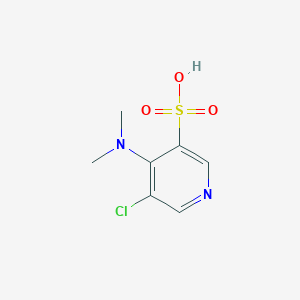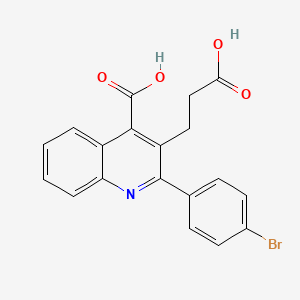
2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable quinoline derivative.
Bromination: Introduce the bromophenyl group through a bromination reaction using bromine or a brominating agent.
Carboxylation: Introduce the carboxyethyl group through a carboxylation reaction using appropriate reagents such as carbon dioxide and a base.
Purification: Purify the final product using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various substituted quinoline derivatives.
科学研究应用
2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
相似化合物的比较
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the bromophenyl and carboxyethyl groups.
4-Bromo-2-phenylquinoline: Lacks the carboxyethyl group.
3-(2-Carboxyethyl)quinoline-4-carboxylic acid: Lacks the bromophenyl group.
Uniqueness
The presence of both the bromophenyl and carboxyethyl groups in 2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid may confer unique chemical properties and potential biological activities that are not observed in similar compounds. These substituents can influence the compound’s reactivity, solubility, and interactions with biological targets.
属性
分子式 |
C19H14BrNO4 |
|---|---|
分子量 |
400.2 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H14BrNO4/c20-12-7-5-11(6-8-12)18-14(9-10-16(22)23)17(19(24)25)13-3-1-2-4-15(13)21-18/h1-8H,9-10H2,(H,22,23)(H,24,25) |
InChI 键 |
QWOOJIQWVJPLIG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Br)CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13006123.png)

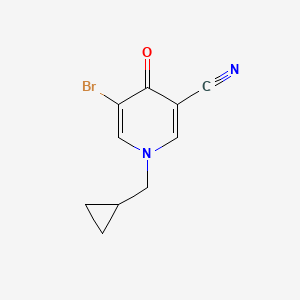
![2-Methyl-3-(methylthio)-4-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B13006139.png)
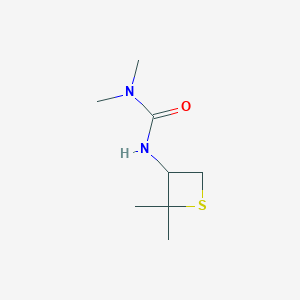
![5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B13006142.png)
![3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13006144.png)
![1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13006147.png)


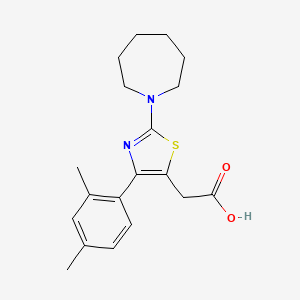
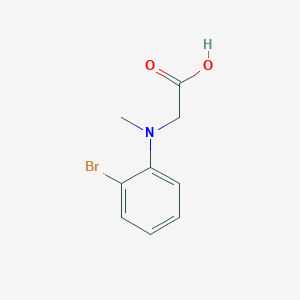
![Ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate](/img/structure/B13006196.png)
